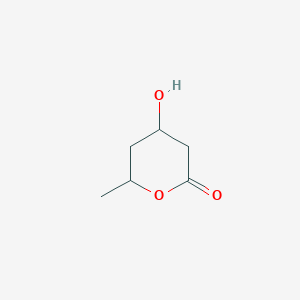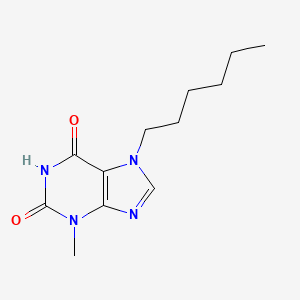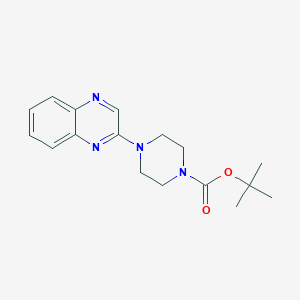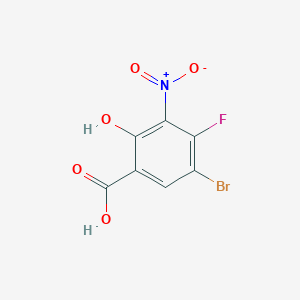
Ethyl 7-methyl-6-oxo-6,7-dihydro-1h-purine-2-carboxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, hydroxyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 5-Bromo-4-fluoro-2-hydroxybenzoic acid using nitric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.
Reduction: Formation of 5-Bromo-4-fluoro-2-hydroxy-3-aminobenzoic acid.
Oxidation: Formation of 5-Bromo-4-fluoro-2-oxo-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-fluoro-3-nitrobenzoic acid: Similar structure but lacks the hydroxyl group.
5-Fluoro-2-nitrobenzoic acid: Lacks both the bromine and hydroxyl groups.
3-Bromo-5-nitrobenzoic acid: Different positioning of the bromine and nitro groups.
Uniqueness
5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid is unique due to the combination of bromine, fluorine, hydroxyl, and nitro groups on the benzoic acid core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H3BrFNO5 |
|---|---|
Peso molecular |
280.00 g/mol |
Nombre IUPAC |
5-bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrFNO5/c8-3-1-2(7(12)13)6(11)5(4(3)9)10(14)15/h1,11H,(H,12,13) |
Clave InChI |
QAFMBEOJXJIPCH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

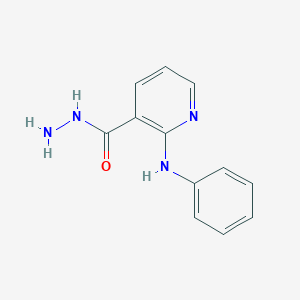
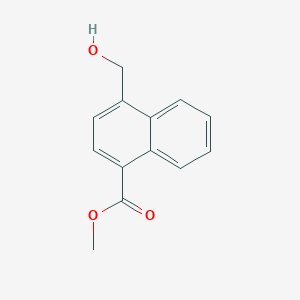
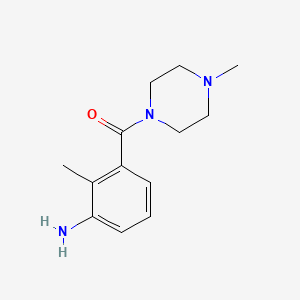
![2-(6-Fluoropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8728788.png)

![7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B8728801.png)
![Methyl [2-({[(methoxycarbonyl)amino]carbothioyl}amino)-4-nitroanilino]carbothioylcarbamate](/img/structure/B8728808.png)

